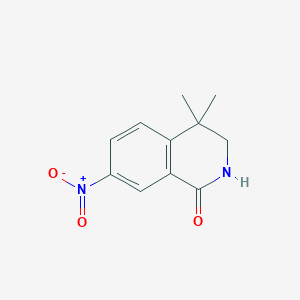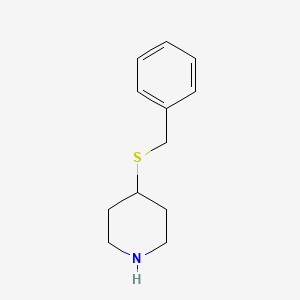![molecular formula C13H16N2 B8710900 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole](/img/structure/B8710900.png)
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole
描述
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-ethylphenylmethyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylbenzyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
化学反应分析
Types of Reactions
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the compound with fewer double bonds.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学研究应用
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 3-(4-methylphenylmethyl)-5-methyl-1H-pyrazole
- 3-(4-ethylphenyl)-5-methyl-1H-pyrazole
- 3-(4-ethylphenylmethyl)-1H-pyrazole
Uniqueness
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-ethylphenylmethyl and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)14-15-13/h4-8H,3,9H2,1-2H3,(H,14,15) |
InChI 键 |
DKTSSPWYSAIUQS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CC2=NNC(=C2)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

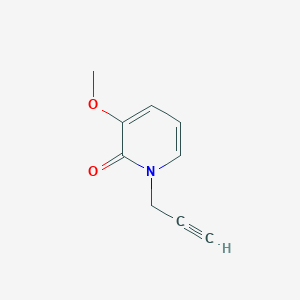
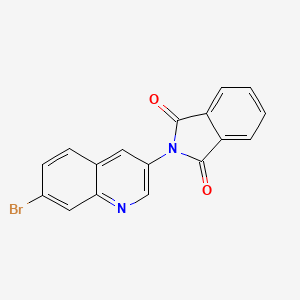

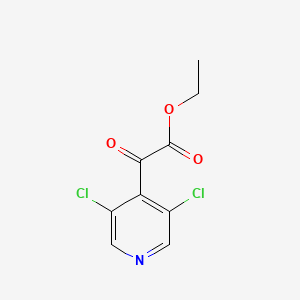
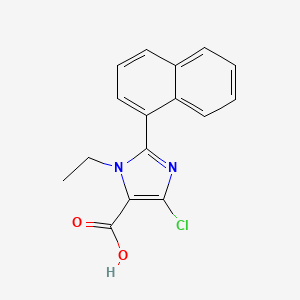
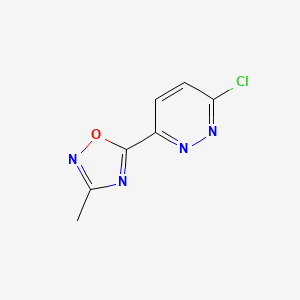
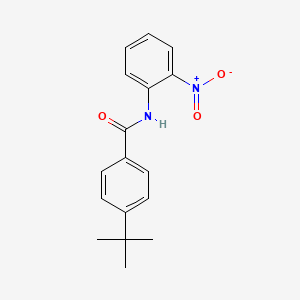
![Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-](/img/structure/B8710884.png)
![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)
